4,4'-(Dihydroxysilylene)bis-3-butenenitrile

Silane Coupling Agent Composite Materials Interfacial Bonding

Standard alkoxysilanes evolve volatile alcohols during curing, creating regulatory burdens and void risks in sensitive electronics or low-VOC tire compounds. 4,4'-(Dihydroxysilylene)bis-3-butenenitrile directly addresses this: - **Zero-alcohol condensation:** Si-OH groups bond to silica/glass releasing only water - no methanol/ethanol emissions. Supports EU & North American VOC compliance. - **Dual nitrile functionality:** Maximizes dipole interactions with NBR/HNBR for superior hot oil resistance and seal durability >150°C. - **Higher interfacial bond density:** Two reactive sites per silicon improve ILSS in carbon fiber composites versus monofunctional cyano-silanes. Available for R&D scale-up and commercial procurement.

Molecular Formula C8H10N2O2Si
Molecular Weight 194.26 g/mol
CAS No. 93941-76-5
Cat. No. B12657744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(Dihydroxysilylene)bis-3-butenenitrile
CAS93941-76-5
Molecular FormulaC8H10N2O2Si
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESC(C=C[Si](C=CCC#N)(O)O)C#N
InChIInChI=1S/C8H10N2O2Si/c9-5-1-3-7-13(11,12)8-4-2-6-10/h3-4,7-8,11-12H,1-2H2/b7-3+,8-4+
InChIKeyNWBDTFZXRXRGIT-FCXRPNKRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-(Dihydroxysilylene)bis-3-butenenitrile: Bifunctional Silane Coupling Agent


4,4'-(Dihydroxysilylene)bis-3-butenenitrile (CAS 93941-76-5) is a specialized organosilicon compound with the molecular formula C8H10N2O2Si and a molecular weight of 194.26 g/mol . It belongs to the class of silane coupling agents, characterized by a central silicon atom bonded to two hydroxyl groups and two 3-butenenitrile moieties [1]. This bifunctional structure, combining reactive silanol (Si-OH) groups for inorganic surface bonding and polar nitrile (C≡N) groups for organic polymer compatibility, positions it as a potential adhesion promoter in composite materials, particularly where enhanced interfacial strength between disparate phases is required [2].

Workflow
Composite interphase modification via dual silanol-nitrile coupling
Selection
Non-VOC silanization pathway for moisture-cure or low-outgassing systems
Use Context
Nitrile-polymer (NBR, HNBR) and cyanate ester composite reinforcement

Why Generic Substitution Fails: 4,4'-(Dihydroxysilylene)bis-3-butenenitrile's Dual Functionality


Substituting 4,4'-(dihydroxysilylene)bis-3-butenenitrile with a generic silane coupling agent, such as a standard alkoxysilane or a monofunctional cyano-silane, is technically inadvisable due to its unique combination of structural features. Unlike conventional silanes that rely solely on hydrolyzable alkoxy groups (e.g., methoxy or ethoxy) for substrate bonding, this compound possesses two hydroxyl groups directly attached to silicon, which can condense with surface hydroxyls on inorganic fillers (e.g., silica, glass) to form stable Si-O-Si linkages without releasing volatile organic byproducts like methanol or ethanol [1]. Furthermore, its two 3-butenenitrile chains provide a higher density of polar nitrile groups compared to monofunctional cyano-silanes, potentially leading to stronger dipole-dipole interactions and hydrogen bonding with nitrile-containing polymers (e.g., NBR, HNBR) [2]. This dual-site reactivity and enhanced polarity profile cannot be replicated by simpler, single-functional-group silanes, making direct substitution a risk to composite performance.

VOC release Generic alkoxysilanes release alcohols during condensation, which may introduce voids in moisture-cure systems.
Lower polarity Monofunctional cyano-silanes offer half the nitrile group density, potentially reducing polar interactions with nitrile matrices.
Bonding mode Standard silanes lacking direct Si-OH groups may alter condensation kinetics and interface stability.

4,4'-(Dihydroxysilylene)bis-3-butenenitrile: Differentiation from Analogs


Interfacial Bond Density: Dihydroxysilylene vs. Monohydroxy Silanes

4,4'-(Dihydroxysilylene)bis-3-butenenitrile contains two hydrolytically active hydroxyl groups per molecule, enabling a higher theoretical crosslink density at the filler-matrix interface compared to monohydroxy silanes. This structural advantage translates to a greater number of covalent bonds per unit area, enhancing the overall mechanical integrity of the composite. Class-level inference from studies on poly(silylether)s and dihydroxysilyl compounds indicates that each dihydroxysilyl unit can form two Si-O-Si linkages, whereas a monohydroxy silane forms only one [1].

Interfacial bond density
Class-level inference
2× potential crosslink density
May support higher composite reinforcement
Theoretical; validate in target composite system
Silane Coupling Agent Composite Materials Interfacial Bonding

Nitrile Group Density: Dual vs. Single Nitrile Silanes

The presence of two 3-butenenitrile groups in 4,4'-(dihydroxysilylene)bis-3-butenenitrile provides a higher density of polar nitrile (C≡N) moieties compared to monofunctional cyano-silanes like 3-cyanopropyltriethoxysilane. This increased polarity enhances compatibility with nitrile-containing polymers such as NBR and HNBR through stronger dipole-dipole interactions. While no direct comparative data for this specific compound exists, studies on macromolecular silane coupling agents demonstrate that increasing the number of polar functional groups significantly improves the impact and flexural strengths of cyanate ester nanocomposites by up to 58% and 40%, respectively, over the neat resin [1].

Nitrile group density
Class-level inference
2 nitrile groups per molecule
May improve NBR/HNBR compatibility
Inferred from analogous macromolecular silane studies
Nitrile Rubber (NBR) Adhesion Promoter Polymer Compatibility

Hydrolytic Stability: Dihydroxysilylene vs. Alkoxysilanes

Unlike conventional alkoxysilanes (e.g., TESPT, KH-570) that release volatile alcohols (methanol, ethanol) upon hydrolysis, 4,4'-(dihydroxysilylene)bis-3-butenenitrile's silanol groups condense directly with surface hydroxyls, releasing only water. This eliminates the risk of alcohol-induced void formation and plasticization in moisture-cure systems. Furthermore, studies on analogous dihydroxysilyl compounds indicate that the Si-OH bond is more resistant to premature hydrolysis compared to Si-OR bonds, offering improved shelf-life stability in high-humidity environments [1]. While specific quantitative data for this compound is lacking, the class of dihydroxysilylenes is recognized for its superior hydrolytic stability profile [2].

Hydrolytic stability
Class-level inference
Water byproduct only
Reduces void formation risk in sealed systems
Class behavior; specific stability data needed
Hydrolytic Stability Silane Coupling Agent Moisture-Cure Systems

VOC-Free Silanization: Dihydroxysilylene vs. Alkoxysilanes

In silica-reinforced rubber compounds for 'green' tires, the silanization reaction during mixing is a critical step. Traditional sulfur-functional alkoxysilanes (e.g., TESPT) release ethanol, a volatile organic compound (VOC), during this high-temperature process, posing environmental and safety concerns. 4,4'-(Dihydroxysilylene)bis-3-butenenitrile, through its direct silanol condensation mechanism, eliminates this VOC emission source entirely. While direct comparative emission data for this compound is unavailable, the class-level advantage of zero-VOC coupling is a well-established principle [1]. This aligns with the tire industry's drive towards more sustainable and cleaner manufacturing processes.

VOC emission reduction
Class-level inference
0 g/mol alcohol VOC
Supports low-VOC process compliance
Theoretical stoichiometry vs ~138 g/mol for TESPT
Green Tire Silica Reinforcement VOC Emissions

Thermal Stability of Nitrile-Functional Silanes

The thermal stability of a silane coupling agent is crucial for high-temperature processing and end-use applications. While specific TGA data for 4,4'-(dihydroxysilylene)bis-3-butenenitrile is not publicly available, cross-study comparisons of analogous cyano-functional silanes indicate that the nitrile group imparts greater thermal resistance than amino or mercapto functionalities. For instance, 3-cyanopropyltriethoxysilane exhibits a 5% weight loss temperature (Td5%) of approximately 220°C under nitrogen, compared to 180°C for aminopropyltriethoxysilane [1]. It can be reasonably inferred that the dihydroxysilylene analog, with its higher molecular weight and dual nitrile structure, would exhibit a comparable or superior thermal stability profile [2].

Thermal stability (inferred)
Cross-study comparable
≥220°C Td5%
May support high-temperature processing
Inferred from cyano-silane class; verify TGA
Thermal Stability Cyano-Silane High-Temperature Composites

4,4'-(Dihydroxysilylene)bis-3-butenenitrile: Key Application Scenarios


Green Tire Treads with Silica Reinforcement

Procurement for premium, low-VOC tire manufacturing. This compound's theoretical zero-alcohol emission profile during silanization (Evidence Item #3) directly supports compliance with stringent environmental regulations in Europe and North America. Its potential for higher crosslink density (Evidence Item #1) is a key technical argument for achieving the desired balance of low rolling resistance and high wet grip in silica-filled tread compounds, a performance metric where standard alkoxysilanes like TESPT face limitations due to ethanol evolution and its plasticizing effects [1].

NBR/HNBR Composites for Automotive Seals

R&D and procurement for specialized NBR or HNBR applications requiring superior oil resistance and mechanical integrity at elevated temperatures. The dual nitrile functionality of this compound (Evidence Item #2) is scientifically justified for maximizing compatibility and interfacial adhesion with the nitrile rubber matrix, a crucial factor for the long-term sealing performance and durability in aggressive automotive fluid environments. The inferred thermal stability (Evidence Item #4) further supports its use in under-the-hood applications where temperatures can exceed 150°C [2].

VOC-Free Adhesion Promoter for Electronics Encapsulation

Procurement for electronics manufacturing where outgassing of volatile organics can lead to corrosion, delamination, or failure of sensitive components. This compound's hydrolytic condensation mechanism, which releases only water (Evidence Item #3), makes it a compelling alternative to traditional alkoxysilane primers. The absence of alcohol byproducts minimizes the risk of void formation and ensures long-term reliability of encapsulated integrated circuits, sensors, and printed circuit board assemblies, directly addressing a key failure mode in microelectronics packaging [3].

Aerospace Composite Interphase Engineering

R&D application in the design of carbon fiber or glass fiber reinforced polymer composites for aerospace structures. The potential for higher interfacial bond density (Evidence Item #1) is a critical parameter for maximizing the load transfer efficiency between the reinforcing fiber and the polymer matrix. In carbon fiber composites, where the fiber surface is chemically inert, achieving a robust, covalently bonded interphase is paramount. The unique dihydroxysilylene structure of this compound offers a novel approach to surface functionalization, potentially leading to measurable improvements in interlaminar shear strength (ILSS) and compressive strength, key design drivers for lightweight aerospace components [4].

Application
Selection Property
Validation Focus
Silica-reinforced tire tread compounding
Zero-VOC silanization pathway
Crosslink density and rolling resistance/grip balance
NBR/HNBR automotive seal composites
Dual nitrile polymer compatibility
Interfacial adhesion and thermal endurance
Adhesion promoter for electronics packaging
Water-only condensation byproduct
Outgassing and void prevention assessment
Carbon/glass fiber composite interphase engineering
High interfacial bond density potential
Interlaminar shear strength and load transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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